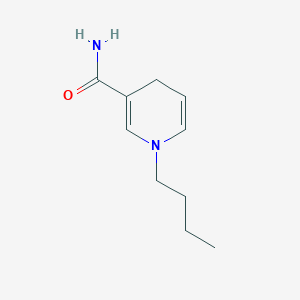
1-Butyl-1,4-dihydropyridine-3-carboxamide
Overview
Description
1-Butyl-1,4-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is also known as 1-n-butyl-1,4-dihydronicotinamide .
Synthesis Analysis
The synthesis of 1,4-dihydropyridines (1,4-DHPs), which includes this compound, has been a subject of interest in recent years . The Hantzsch reaction, Hantzsch-like reaction, and newly developed cascade cyclization are the main methods that have been developed for the synthesis of 1,4-DHPs .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,4-dihydropyridine (1,4-DHP) motif, which is a prominent six-membered N-heterocyclic skeleton prevalent in natural alkaloids, commercially available drugs, pharmaceutically useful molecules, synthetic key intermediates, agrochemicals, and functional materials .Chemical Reactions Analysis
The chemical reactions involving 1,4-DHPs, including this compound, have been extensively studied. The construction of 1,4-DHPs with structural and functional modifications using multi-component one-pot and green synthetic methodologies has been highlighted in recent accomplishments .Scientific Research Applications
Modification and Derivatization
1-Butyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical modifications, resulting in a range of derivatives with different properties. Tada and Yokoi (1989) demonstrated the reactivity of pyridine-3-carboxamide with alkyl radicals, leading to mono-, di-, and tri-alkylated products. This modification process can yield products like tetrahydronaphthyridinone derivatives, suggesting a pathway for creating diverse molecular structures from the base compound (Tada & Yokoi, 1989).
Anti-tubercular Activity
Recent research has shown that derivatives of 1,4-dihydropyridine-3-carboxamide exhibit significant anti-tubercular activity. Iman et al. (2015) synthesized new derivatives using Hantzsch condensation and found that these compounds inhibited the growth of Mycobacterium tuberculosis. This highlights the potential of this compound derivatives in developing new anti-tuberculosis drugs (Iman et al., 2015).
Mechanism of Action
Future Directions
The field of cascade cyclization for the construction of 1,4-DHPs has been continuously expanding during the last decades because of their broad-spectrum biological and synthetic importance . Future research may focus on developing new methods for constructing 1,4-DHPs based on different C4 sources, which may be beneficial for improving the biological activity of 1,4-DHPs .
properties
IUPAC Name |
1-butyl-4H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-3-6-12-7-4-5-9(8-12)10(11)13/h4,7-8H,2-3,5-6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABFCBPGJNYLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CCC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [2,2'-bipyridine]-4-carboxylate](/img/structure/B3273477.png)



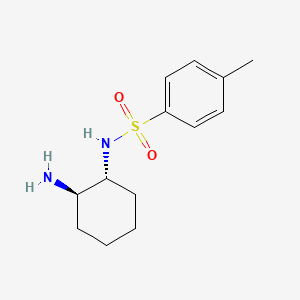

![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3273506.png)
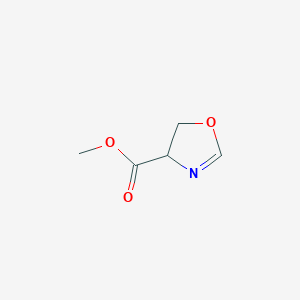

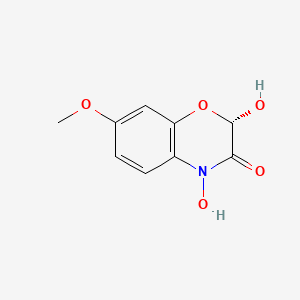

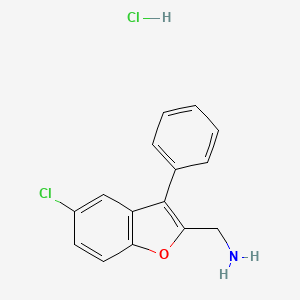
![6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B3273561.png)
